1,2-Difluoro-3-propoxybenzene

Description

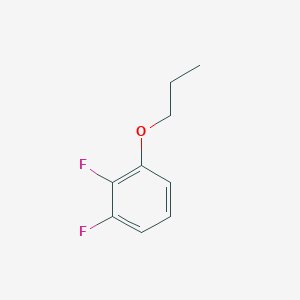

Structure

3D Structure

Properties

IUPAC Name |

1,2-difluoro-3-propoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c1-2-6-12-8-5-3-4-7(10)9(8)11/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZJQVBKARIQNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C(=CC=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560998 | |

| Record name | 1,2-Difluoro-3-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124728-93-4 | |

| Record name | 1,2-Difluoro-3-propoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124728-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Difluoro-3-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1,2-difluoro-3-propoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Difluoro-3-propoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Difluoro-3-propoxybenzene is a fluorinated aromatic ether with potential applications in materials science, particularly as an intermediate for liquid crystal materials. While its direct biological activities are not extensively documented in publicly available literature, the presence of the fluorinated benzene motif suggests potential for modulation of metabolic stability and bioactivity, a strategy commonly employed in drug discovery. This guide provides a comprehensive overview of the known properties, a plausible synthetic route, and an analysis of potential biological implications based on structurally related compounds.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature. Its key identifying information and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀F₂O | [1] |

| Molecular Weight | 172.17 g/mol | [1] |

| CAS Number | 124728-93-4 | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2,3-Difluoro-1-propoxybenzene, 3-Propoxy-1,2-difluorobenzene | [2] |

| Boiling Point | 189.5 °C at 760 mmHg | [2] |

| Density | 1.111 g/cm³ | [2] |

| Refractive Index | 1.457 | [2] |

| Flash Point | 74.8 °C | [2] |

| LogP | 2.75360 | [2] |

| Solubility | Sparingly soluble in water (0.088 g/L at 25 °C) | [2] |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of 2,3-difluorophenol with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base.

References

An In-depth Technical Guide to 1,2-Difluoro-3-propoxybenzene: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1,2-Difluoro-3-propoxybenzene. While specific experimental data for this compound remains limited in publicly accessible literature, this document compiles available information on its structure and properties. Furthermore, it explores potential synthetic strategies and discusses the broader context of fluorinated aromatic compounds in medicinal chemistry, offering insights into its potential applications for drug development professionals.

Chemical Structure and Properties

This compound is a substituted aromatic ether. The core structure consists of a benzene ring substituted with two adjacent fluorine atoms and a propoxy group.

Chemical Structure:

In-Depth Technical Guide to the Synthesis of 1,2-Difluoro-3-propoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-Difluoro-3-propoxybenzene, a valuable intermediate in the development of novel pharmaceutical and agrochemical compounds. This document details the most effective synthetic route, a complete experimental protocol, and the characterization data for the target compound.

Introduction

This compound is an aromatic ether containing a difluorinated phenyl ring. The presence of fluorine atoms can significantly alter the physicochemical and biological properties of molecules, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. As such, this compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic or pesticidal applications. The most direct and efficient method for the preparation of this compound is the Williamson ether synthesis.

Synthetic Pathway: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[1][2] In this S(_N)2 reaction, a deprotonated alcohol (alkoxide) acts as a nucleophile and attacks an organohalide, resulting in the formation of an ether.[2][3]

For the synthesis of this compound, the reaction proceeds by the deprotonation of 2,3-difluorophenol to form the corresponding phenoxide. This is followed by the nucleophilic attack of the phenoxide on a propyl halide, such as 1-bromopropane, to yield the desired ether.

Reaction Scheme:

References

In-Depth Technical Guide: 1,2-Difluoro-3-propoxybenzene (CAS 124728-93-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Difluoro-3-propoxybenzene, a fluorinated aromatic ether with potential applications in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, outlines a detailed experimental protocol for its synthesis, and explores its relevance in the broader context of drug development.

Core Compound Data

This compound is a substituted aromatic compound characterized by the presence of two adjacent fluorine atoms and a propoxy group on the benzene ring. These structural features, particularly the fluorine atoms, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in the design of novel bioactive molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 124728-93-4 | [1][2][3] |

| Molecular Formula | C₉H₁₀F₂O | [1][2][3] |

| Molecular Weight | 172.17 g/mol | [1][2][3] |

| Boiling Point | 189.5 ± 20.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Flash Point | 74.8 ± 17.7 °C | [1] |

| Refractive Index | 1.457 | [1] |

| LogP | 3.21 | [1] |

| PSA (Polar Surface Area) | 9.23 Ų | [1] |

| Vapor Pressure | 0.8 ± 0.3 mmHg at 25°C | [1] |

Synonyms:

-

Benzene, 1,2-difluoro-3-propoxy-

-

1-Propoxy-2,3-difluorobenzene

-

2,3-Difluorophenyl propyl ether

-

1,2-difluoro-3-n-propyloxybenzene

-

2,3-DIFLUORO-1-PROPOXYBENZENE[1]

Synthesis Methodology

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the synthesis proceeds by reacting the commercially available 2,3-difluorophenol with a suitable propyl halide in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

This protocol is based on established Williamson ether synthesis procedures and is adapted for the specific synthesis of this compound.[1][4]

Materials:

-

2,3-Difluorophenol (CAS: 6418-38-8)

-

1-Bromopropane (or 1-Iodopropane)

-

Potassium Carbonate (K₂CO₃), finely pulverized

-

Acetone (or N,N-Dimethylformamide - DMF)

-

Diethyl ether (or Ethyl acetate)

-

Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous solution of NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,3-difluorophenol (1.0 eq), finely pulverized potassium carbonate (1.5-2.0 eq), and a suitable solvent such as acetone or DMF.

-

Addition of Alkylating Agent: To the stirred suspension, add 1-bromopropane (1.1-1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Extraction: Dissolve the residue in diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Diagram 1: Experimental Workflow for the Synthesis of this compound

Role in Drug Development and Medicinal Chemistry

Fluorine's high electronegativity can alter the acidity of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of a drug. The difluorophenyl group, in particular, is a common substituent in various bioactive molecules.

This compound serves as a valuable intermediate for the synthesis of more complex molecules. For instance, propoxybenzene derivatives are cited as intermediates in the synthesis of antibacterial compounds. The unique substitution pattern of this compound allows for further chemical modifications, enabling the exploration of novel chemical space in the search for new therapeutic agents.

Diagram 2: Logical Relationship in Drug Discovery

Potential Signaling Pathways and Biological Targets

At present, there is no direct evidence linking this compound to specific signaling pathways or biological targets. However, based on the known pharmacology of other fluorinated aromatic compounds, it is plausible that derivatives of this molecule could be designed to interact with a variety of biological targets, including enzymes and receptors. The exploration of its biological activity would require systematic screening against a panel of relevant targets in therapeutic areas where fluorinated compounds have shown promise, such as oncology, neuroscience, and infectious diseases.

Conclusion

This compound is a readily synthesizable fluorinated building block with significant potential for applications in medicinal chemistry and materials science. This guide provides the essential physicochemical data and a detailed experimental protocol for its preparation via the Williamson ether synthesis. While its specific biological activities remain to be elucidated, its structural features make it a promising scaffold for the development of novel therapeutic agents. Further research into the biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. scholarship.richmond.edu [scholarship.richmond.edu]

- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. m.youtube.com [m.youtube.com]

- 5. US5136059A - Propoxybenzene derivatives and process for preparing the same - Google Patents [patents.google.com]

The Strategic Incorporation of Fluorine in Aromatic Systems: A Technical Guide for Researchers and Drug Development Professionals

Introduction

The introduction of fluorine into aromatic compounds has become a pivotal strategy in modern medicinal chemistry, materials science, and agrochemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius (1.47 Å), and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's biological and chemical characteristics.[1][2] This technical guide provides an in-depth exploration of fluorinated aromatic compounds, covering their synthesis, distinctive properties, and applications, with a particular focus on drug discovery. Detailed experimental protocols for key synthetic methodologies are provided, along with quantitative data to facilitate comparative analysis.

Core Concepts in Aromatic Fluorination

The strategic placement of fluorine on an aromatic ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Key effects include:

-

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.[1][2]

-

Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution within a molecule, leading to enhanced binding interactions with target proteins through various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions.[1][2]

-

Lipophilicity and Permeability: The introduction of fluorine can modulate a compound's lipophilicity (logP), which in turn affects its solubility, membrane permeability, and overall absorption, distribution, metabolism, and excretion (ADME) properties. The effect of fluorination on lipophilicity is context-dependent and can either increase or decrease the logP value.[3][4]

-

pKa Modulation: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, influencing a molecule's ionization state at physiological pH.[5]

Synthesis of Fluorinated Aromatic Compounds

Several synthetic methods are employed for the introduction of fluorine onto an aromatic ring. The choice of method depends on the substrate, desired regioselectivity, and functional group tolerance.

Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classical and reliable method for the synthesis of aryl fluorides from aromatic primary amines. The reaction proceeds through the formation of a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the corresponding aryl fluoride.[6][7]

Mechanism: The reaction involves the diazotization of an aromatic amine with nitrous acid, followed by the introduction of a tetrafluoroborate anion. The resulting diazonium salt is then heated, leading to the loss of nitrogen gas and the formation of an aryl cation, which is subsequently trapped by a fluoride ion.[6]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for introducing fluorine, particularly on electron-deficient aromatic rings. In this reaction, a good leaving group (often a nitro or halide group) is displaced by a fluoride ion.[8][9]

Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophilic fluoride source attacks the aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group then departs, restoring the aromaticity of the ring.[8]

Electrophilic Fluorination

Electrophilic fluorination reagents deliver an electrophilic fluorine species ("F+") to an electron-rich aromatic ring. Reagents such as Selectfluor® (F-TEDA-BF₄) are widely used due to their stability and ease of handling.[10][11]

Mechanism: The precise mechanism of electrophilic fluorination is still a subject of study, but it is generally believed to involve the direct attack of the electron-rich aromatic ring on the electrophilic fluorine source.

Physicochemical Properties of Fluorinated Aromatic Compounds

The introduction of fluorine significantly alters the physicochemical properties of aromatic compounds. The following tables provide a comparative summary of these effects.

| Property | Non-Fluorinated Aromatic | Fluorinated Aromatic | Reference(s) |

| Bond Dissociation Energy (kcal/mol) | C-H (in Benzene): ~111 | C-F (in Fluorobenzene): ~124 | [12][13] |

| pKa | Phenol: 9.95 | 4-Fluorophenol: 9.55 | [14] |

| Aniline: 4.60 | 4-Fluoroaniline: 4.65 | [14] | |

| Lipophilicity (logP) | Benzene: 2.13 | Fluorobenzene: 2.27 | [3][4] |

| Toluene: 2.73 | 4-Fluorotoluene: 2.87 | [3][4] | |

| Anisole: 2.11 | 4-Fluoroanisole: 2.30 | [3][4] |

Applications in Drug Discovery

The unique properties of fluorinated aromatic compounds have led to their widespread incorporation into a variety of pharmaceuticals.

Bioisosteric Replacement

Fluorine is often used as a bioisostere for hydrogen or a hydroxyl group. Due to its similar size to hydrogen, it can often be substituted with minimal steric perturbation. As a hydroxyl bioisostere, it can mimic the hydrogen bonding capabilities of the hydroxyl group while improving metabolic stability.[1]

Case Study: Fluorinated Kinase Inhibitors

Many kinase inhibitors incorporate fluorinated aromatic moieties to enhance their potency and pharmacokinetic properties. For example, the introduction of fluorine can improve binding to the ATP-binding pocket of the kinase.[15][16]

Mechanism of Action: Fluorinated kinase inhibitors typically act as competitive inhibitors of ATP, binding to the active site of the kinase and preventing the phosphorylation of downstream substrates. The fluorine atoms can form favorable interactions with amino acid residues in the active site, increasing the inhibitor's affinity and selectivity.[16]

Experimental Protocols

Protocol 1: Synthesis of 4-Fluorotoluene via the Balz-Schiemann Reaction

Materials:

-

p-Toluidine

-

Sodium nitrite (NaNO₂)

-

Hydrofluoroboric acid (HBF₄, 48% in water)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Diazotization: In a flask cooled to 0-5 °C, dissolve p-toluidine in a solution of HBF₄. Slowly add an aqueous solution of NaNO₂ dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature.

-

Isolation of Diazonium Salt: The p-tolyldiazonium tetrafluoroborate will precipitate. Collect the solid by filtration and wash it with cold diethyl ether.

-

Thermal Decomposition: Gently heat the dried diazonium salt in a flask equipped with a condenser. The decomposition will start, evolving nitrogen gas. Continue heating until the evolution of gas ceases.

-

Purification: Distill the crude product to obtain pure 4-fluorotoluene. Dry the distillate over anhydrous sodium sulfate.

Protocol 2: Synthesis of 4-Fluoronitrobenzene via Nucleophilic Aromatic Substitution (SNAr)

Materials:

-

4-Chloronitrobenzene

-

Anhydrous potassium fluoride (KF)

-

Dimethyl sulfoxide (DMSO)

-

Standard glassware for reflux and workup

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-chloronitrobenzene and anhydrous KF in DMSO.

-

Reaction: Heat the mixture to reflux (around 150-160 °C) and monitor the reaction by TLC or GC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

-

Extraction: Extract the aqueous mixture with diethyl ether.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or crystallization.[17]

Protocol 3: Electrophilic Fluorination of Anisole using Selectfluor®

Materials:

-

Anisole

-

Selectfluor® (F-TEDA-BF₄)

-

Acetonitrile (CH₃CN)

-

Trifluoromethanesulfonic acid (TfOH)

-

Standard glassware for reaction and workup

Procedure:

-

Reaction Setup: In a flask, dissolve anisole in acetonitrile.

-

Reaction: Add Selectfluor® to the solution, followed by the dropwise addition of trifluoromethanesulfonic acid at room temperature. Stir the mixture until the reaction is complete (monitor by TLC).

-

Workup: Quench the reaction by adding water.

-

Extraction: Extract the mixture with diethyl ether.

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by column chromatography to yield a mixture of 2-fluoroanisole and 4-fluoroanisole.[18]

Protocol 4: 19F NMR Analysis of a Fluorinated Compound

Objective: To obtain a 19F NMR spectrum for structural confirmation and purity assessment of a synthesized fluorinated aromatic compound.

Materials and Equipment:

-

Synthesized fluorinated aromatic compound

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube

-

NMR spectrometer with a fluorine probe

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified fluorinated compound (typically 5-10 mg) in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.

-

Instrument Setup:

-

Tune and match the fluorine probe of the NMR spectrometer.

-

Set the spectrometer to the 19F nucleus frequency.

-

Use a standard pulse program for a one-dimensional 19F spectrum. Proton decoupling is often applied to simplify the spectrum by removing 1H-19F couplings.

-

-

Data Acquisition:

-

Acquire the spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

-

The spectral width should be set to encompass the expected chemical shift range for aromatic fluorine atoms.

-

A relaxation delay (D1) of 1-5 seconds is typically sufficient.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum using an internal or external standard (e.g., CFCl₃ at 0 ppm).

-

Analyze the chemical shifts, multiplicities (if not decoupled), and integration of the signals to confirm the structure and assess the purity of the compound.[19][20]

-

Conclusion

The incorporation of fluorine into aromatic systems is a powerful and versatile tool in chemical research and development. A thorough understanding of the synthesis, properties, and applications of fluorinated aromatic compounds is essential for leveraging their full potential. The strategic introduction of fluorine can lead to significant improvements in metabolic stability, binding affinity, and overall drug-like properties. The experimental protocols provided in this guide offer a practical starting point for the synthesis and analysis of these important molecules. As synthetic methodologies continue to advance, the role of fluorinated aromatic compounds in drug discovery and materials science is poised to expand even further.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 11. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 12. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What are FRK inhibitors and how do they work? [synapse.patsnap.com]

- 17. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. worldscientific.com [worldscientific.com]

- 19. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The deliberate introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacological profile. This technical guide provides an in-depth exploration of the multifaceted roles of fluorine in drug discovery, with a focus on its impact on metabolic stability, binding affinity, acidity (pKa), and membrane permeability. Detailed experimental protocols for assessing these key parameters are provided to enable researchers to practically apply these concepts.

The Pivotal Role of Fluorine in Modulating Physicochemical Properties

Fluorine's unique properties—high electronegativity, small atomic radius similar to hydrogen, and the strength of the carbon-fluorine bond—are leveraged to enhance the drug-like characteristics of a molecule.[1][2][3] Strategic placement of fluorine atoms can lead to significant improvements in a compound's pharmacokinetic and pharmacodynamic profiles.[4][5][6]

Enhancing Metabolic Stability

One of the most common applications of fluorine in drug design is to block metabolic "soft spots," particularly sites susceptible to oxidation by cytochrome P450 (CYP) enzymes.[7] The high strength of the C-F bond (approximately 105.4 kcal/mol) makes it significantly more resistant to cleavage compared to a C-H bond.[8] This increased stability at metabolically labile positions can prolong a drug's half-life, reduce dosing frequency, and minimize the formation of potentially toxic metabolites.[2][8] For instance, the replacement of a hydrogen atom with fluorine on an aromatic ring can significantly slow down oxidative metabolism.

Modulating Binding Affinity and Conformation

The introduction of fluorine can influence a molecule's binding affinity for its target protein through various mechanisms. Fluorine's high electronegativity can alter the electron distribution within a molecule, creating favorable interactions with the protein's active site.[9] It can participate in hydrogen bonds, interact with electron-poor moieties, and engage in lipophilic interactions.[9] Furthermore, the electrostatic interactions of fluorine can lead to significant conformational changes, locking the molecule into a bioactive conformation that enhances its binding potency.

Altering Acidity (pKa)

The strong electron-withdrawing nature of fluorine can significantly impact the pKa of nearby acidic or basic functional groups.[1][8] For example, the introduction of fluorine can lower the pKa of a nearby amine, making it less basic. This modulation of pKa can be crucial for optimizing a drug's solubility, absorption, and bioavailability.[10] A less basic compound may exhibit improved membrane permeation, leading to better oral absorption.[1]

Influencing Membrane Permeability and Lipophilicity

Fluorine's effect on lipophilicity is complex and context-dependent. While monofluorination or trifluoromethylation of alkyl groups can reduce lipophilicity, fluoro-arenes are generally more lipophilic. This ability to fine-tune lipophilicity is a valuable tool for medicinal chemists. Increased lipophilicity can enhance a drug's ability to cross cellular membranes and the blood-brain barrier.[3] However, excessive lipophilicity can lead to poor solubility and other undesirable properties, necessitating a careful balance.[1]

Quantitative Impact of Fluorination on Drug Properties

The following tables summarize the quantitative effects of fluorination on key drug discovery parameters.

| Parameter | Effect of Fluorination | Rationale | Quantitative Impact (Example) |

| Metabolic Half-Life (t½) | Increased | Blocking of metabolic sites by the strong C-F bond.[8] | The half-life of a hypothetical compound "A" in a liver microsomal stability assay increased from 15 minutes to 60 minutes after fluorination ("Compound A-F").[11] |

| Binding Affinity (Ki or KD) | Can be significantly increased | Altered electronics, improved hydrophobic interactions, and conformational stabilization.[9] | Replacement of a phosphate group with a pentafluorophosphato group in a PTP1B inhibitor improved the inhibition constant (Ki) from 1555 µM to 61 µM.[12] |

| Acidity (pKa) | Decreased for nearby basic groups; Increased for nearby acidic groups | Strong inductive electron-withdrawing effect of fluorine.[8][10] | The pKa of perfluorooctanoic acid (PFOA) is significantly lower (around -0.27 to 2.2) compared to its non-fluorinated counterpart, octanoic acid (around 4.8).[13][14] |

| Membrane Permeability (Papp) | Generally increased, but context-dependent | Modulation of lipophilicity and reduction of polar surface area.[3][15] | A direct correlation between increased lipophilicity (logP) due to fluorination and increased membrane partitioning (logKp) has been observed.[14] |

Experimental Protocols for Assessing the Impact of Fluorination

Detailed methodologies for key in vitro assays are provided below to guide researchers in evaluating the effects of fluorination.

Metabolic Stability: Liver Microsomal Stability Assay

This in vitro assay is a standard method to evaluate a compound's susceptibility to metabolism by CYP enzymes present in liver microsomes.[11]

Materials:

-

Test compound and positive control compounds (e.g., testosterone, verapamil)

-

Human or other species liver microsomes

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Ice-cold acetonitrile with an internal standard for quenching the reaction

-

96-well plates, incubator, centrifuge, and LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: Prepare a reaction mixture in a 96-well plate containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL protein concentration), and the test compound at a final concentration of typically 1 µM.[8][16]

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.[11]

-

Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[11]

-

Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.[8][11]

-

Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube or well containing ice-cold acetonitrile with an internal standard.[8][11]

-

Protein Precipitation: Vortex the samples and centrifuge to precipitate the microsomal proteins.[11]

-

Sample Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.[8][11]

-

Data Analysis: Determine the rate of disappearance of the parent compound over time. Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[11]

Caption: Workflow for the Liver Microsomal Stability Assay.

Binding Affinity: ¹⁹F NMR Competition Binding Assay

This technique is particularly useful for fluorinated compounds, leveraging the sensitivity of the ¹⁹F nucleus to its chemical environment to monitor binding events.

Materials:

-

Fluorinated ligand (spy molecule)

-

Target protein

-

Non-fluorinated competitor compounds

-

NMR buffer (e.g., phosphate buffer in D₂O)

-

NMR spectrometer with a fluorine probe

Procedure:

-

Spy Molecule Characterization: First, characterize the ¹⁹F NMR spectrum of the fluorinated ligand alone and in the presence of the target protein to identify the chemical shifts of the free and bound states.

-

Competition Assay Setup: Prepare a series of NMR tubes containing a fixed concentration of the target protein and the fluorinated "spy" molecule.

-

Titration with Competitor: Add increasing concentrations of the non-fluorinated competitor compound to the NMR tubes.

-

NMR Data Acquisition: Acquire ¹⁹F NMR spectra for each sample.

-

Data Analysis: Monitor the changes in the ¹⁹F NMR signal of the spy molecule. As the competitor displaces the spy molecule from the protein's binding site, the signal corresponding to the bound state will decrease, and the signal for the free state will increase. The binding affinity (Ki) of the competitor can be calculated from the concentration-dependent displacement of the spy molecule.

Caption: Principle of the ¹⁹F NMR Competition Binding Assay.

pKa Determination: Potentiometric Titration

This is a classic and accurate method for determining the pKa of ionizable compounds.

Materials:

-

Test compound

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

-

Potassium chloride (KCl) solution (to maintain constant ionic strength)

-

Calibrated pH meter with an electrode

-

Burette and magnetic stirrer

Procedure:

-

Sample Preparation: Dissolve a known amount of the test compound in water or a suitable co-solvent to a known concentration (e.g., 1 mM). Add KCl solution to maintain a constant ionic strength.[9][17]

-

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titration: Slowly add the standardized titrant (acid or base) in small increments from a burette.

-

pH Measurement: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the compound is in its ionized form. For multiprotic compounds, multiple inflection points will be observed.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Membrane Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay used to predict passive membrane permeability.

Materials:

-

PAMPA plate system (a donor plate with a filter membrane and an acceptor plate)

-

Artificial membrane solution (e.g., lecithin in dodecane)

-

Test compound and control compounds

-

Phosphate buffered saline (PBS)

-

96-well UV plate reader or LC-MS/MS system

Procedure:

-

Membrane Coating: Coat the filter membrane of the donor plate with the artificial membrane solution and allow the solvent to evaporate.[18]

-

Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer.[18]

-

Prepare Donor Plate: Add the test compound solution (dissolved in buffer) to the wells of the donor plate.[2]

-

Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate for a defined period (e.g., 4-18 hours) at room temperature.[5][18]

-

Sample Analysis: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a UV plate reader or LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

Papp = (-Vd * Va) / ((Vd + Va) * Area * time) * ln(1 - [drug]acceptor / [drug]equilibrium)

Where Vd is the volume of the donor well, Va is the volume of the acceptor well, Area is the area of the membrane, and time is the incubation time.

Caption: General Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Conclusion and Future Perspectives

The strategic incorporation of fluorine is a well-established and powerful strategy in drug discovery. Its ability to enhance metabolic stability, modulate binding affinity, fine-tune pKa, and influence membrane permeability provides medicinal chemists with a versatile tool to optimize lead compounds into successful drug candidates. The continued development of novel fluorination methods will undoubtedly expand the applications of fluorine in medicinal chemistry.[18][19] A thorough understanding of the principles outlined in this guide, coupled with the practical application of the detailed experimental protocols, will empower researchers to effectively harness the unique properties of fluorine in the design and development of next-generation therapeutics.

References

- 1. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]

- 3. Detection of Protein-Ligand Interactions by 19F Nuclear Magnetic Resonance Using Hyperpolarized Water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 6. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioassaysys.com [bioassaysys.com]

- 12. researchgate.net [researchgate.net]

- 13. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 19. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

The Strategic Incorporation of Difluorobenzene Ethers: A Technical Guide to Research Applications

Introduction: In the landscape of modern chemistry, the strategic incorporation of fluorine into organic molecules has become a cornerstone for innovation across pharmaceuticals, materials science, and agrochemicals. The difluorobenzene ether moiety, in particular, offers a unique combination of steric and electronic properties that researchers can leverage to fine-tune molecular characteristics. The high electronegativity of fluorine and the strength of the carbon-fluorine bond can significantly enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. This technical guide provides an in-depth exploration of the research applications of difluorobenzene ethers, detailing their synthesis, physicochemical properties, and roles in developing next-generation technologies.

Physicochemical Properties of Precursors

The isomeric substitution pattern of the difluorobenzene ring is a critical design element, influencing the molecule's overall polarity, reactivity, and spatial arrangement. Understanding the fundamental properties of the difluorobenzene precursors is essential for synthetic planning and predicting the characteristics of the final ether derivatives.[1][2][3]

| Property | 1,2-Difluorobenzene | 1,3-Difluorobenzene | 1,4-Difluorobenzene |

| CAS Number | 367-11-3[2] | 372-18-9[1] | 540-36-3 |

| Molecular Weight | 114.09 g/mol [4] | 114.09 g/mol [4] | 114.09 g/mol [5] |

| Melting Point | -34 °C[2] | -59 °C[1][3] | -13 °C |

| Boiling Point | 92 °C[2] | 83 °C[1][3] | 89 °C |

| Density | 1.158 g/mL at 25 °C[2] | 1.163 g/mL at 25 °C[1][3] | 1.17 g/mL at 25 °C |

| Refractive Index | n20/D 1.443[2] | n20/D 1.438[1][3] | n20/D 1.440 |

| LogP | 2.14 | 2.21-2.52[3] | 2.2[5] |

Core Applications of Difluorobenzene Ethers

The unique properties imparted by the difluorobenzene group make these ethers versatile building blocks in several scientific domains. Their applications stem from the enhanced stability and specific electronic effects of the fluorinated aromatic ring.

Applications in Medicinal Chemistry

In drug discovery, the introduction of fluorine can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. Difluorobenzene ethers are particularly valuable as bioisosteres and as key components in targeted therapies.

Bioisosteric Replacement

A primary application of difluoroalkyl ethers is as bioisosteres for metabolically vulnerable methoxy groups.[6] The difluoromethyl group (-OCF₂H) or difluoroethyl group (-OCH₂CF₂H) can mimic the steric and electronic properties of a methoxy group while blocking oxidative metabolism at that site, often leading to improved potency and metabolic stability.[6][7]

Kinase Inhibitors

Many modern cancer therapies target protein kinases, enzymes that regulate cellular signaling pathways. Difluorobenzene ethers are integral components of potent and selective kinase inhibitors. The fluorine atoms can form favorable interactions within the ATP-binding pocket of the kinase, enhancing binding affinity and selectivity. While specific IC₅₀ values are highly dependent on the entire molecular structure, the inclusion of fluorinated motifs is a common strategy in compounds that achieve nanomolar potency.

Table of Representative Kinase Inhibitor Potency: The following table provides examples of IC₅₀ values for well-known kinase inhibitors to illustrate the potency that can be achieved. The development of such compounds often involves the strategic use of fluorinated moieties to optimize binding and pharmacokinetic properties.[8][9]

| Inhibitor | Primary Target(s) | IC₅₀ (nM) | Assay Type |

| PD173074 | FGFR1, FGFR3 | 21.5 - 25[8] | Biochemical |

| Osimertinib | EGFR (T790M, L858R) | 1 - 15 | Cell-based |

| Gefitinib | EGFR | 2 - 37 | Cell-based |

| SU5416 | VEGFR1/2 | 40[8] | Biochemical |

Applications in Materials Science

The robustness of the C-F bond and the electronic effects of fluorine make difluorobenzene ethers valuable monomers for high-performance polymers.[10] Poly(aryl ether)s synthesized with these building blocks exhibit a combination of desirable properties not easily achieved with their non-fluorinated analogues.

Key properties and advantages include:

-

Enhanced Thermal Stability : Fluorinated poly(aryl ether)s can withstand higher temperatures without significant degradation.[10]

-

Improved Solubility : The presence of fluoroalkyl groups often improves solubility in organic solvents, which simplifies processing and fabrication.[11]

-

Low Dielectric Constant : The incorporation of fluorine tends to lower the dielectric constant of polymers by increasing free volume and reducing the number of polarizable groups per unit volume, making them suitable for microelectronics and advanced insulation.[11]

-

Chemical Resistance : The inherent strength of the C-F bond contributes to the material's resistance to a wide range of chemicals.

Applications in Agrochemicals

In the agrochemical industry, difluorobenzene ethers serve as crucial intermediates for synthesizing modern pesticides, herbicides, and fungicides.[12][13] The inclusion of fluorine can enhance the biological activity and stability of the active ingredient.[12] This leads to crop protection agents that are more potent, require lower application rates, and have a longer duration of action due to increased resistance to metabolic degradation in the target organism and the environment.[12]

Experimental Protocols

Protocol 1: Synthesis of Aryl Difluoromethyl Ethers via Difluoromethylation of Phenols

This protocol describes a modern, one-pot method for converting aryl boronic acids to aryl difluoromethyl ethers using the non-ozone-depleting reagent difluoromethyltriflate (HCF₂OTf).[6]

Materials:

-

Aryl boronic acid (1.0 equiv)

-

Acetonitrile (MeCN)

-

30% Aqueous Hydrogen Peroxide (H₂O₂)

-

Aqueous Potassium Hydroxide (KOH)

-

Difluoromethyltriflate (HCF₂OTf, 1.5 equiv)

Procedure:

-

To a solution of the aryl boronic acid in acetonitrile, add 30% aqueous H₂O₂.

-

Stir the reaction mixture at room temperature for 15 minutes to facilitate the oxidation of the boronic acid to the corresponding phenol.

-

To the in-situ generated phenol solution, add aqueous KOH followed by difluoromethyltriflate (HCF₂OTf).

-

Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are short.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired aryl difluoromethyl ether.[6]

Protocol 2: Synthesis of Aryl α,α-Difluoroalkyl Ethers from Thionoesters

This protocol details a fluorodesulfurization reaction using silver(I) fluoride to produce difluoroalkyl ethers.

Materials:

-

Aryl thionoester (1.0 equiv)

-

Silver(I) Fluoride (AgF, 3.0 equiv)

-

Acetonitrile (MeCN)

Procedure:

-

In a reaction vessel, combine the aryl thionoester and silver(I) fluoride in acetonitrile.

-

Heat the solution to 80 °C.

-

Maintain the temperature for approximately 20 minutes or until the reaction is complete as monitored by TLC or HPLC.[7]

-

After cooling to room temperature, filter the reaction mixture to remove silver salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

Purify the resulting crude product by column chromatography to afford the pure aryl difluoroalkyl ether.

Conclusion

Difluorobenzene ethers represent a versatile and powerful class of compounds with significant research and industrial applications. Their unique physicochemical properties, derived from the strategic placement of fluorine atoms, enable the rational design of improved pharmaceuticals, advanced materials, and more effective agrochemicals. As synthetic methodologies for fluorination continue to advance, the accessibility and application of these valuable molecular building blocks are poised to expand, paving the way for further innovation.

References

- 1. nbinno.com [nbinno.com]

- 2. 1,2-Difluorobenzene | 367-11-3 [chemicalbook.com]

- 3. 1,3-Difluorobenzene | 372-18-9 [chemicalbook.com]

- 4. 1,3-Difluorobenzene | C6H4F2 | CID 9741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4-Difluorobenzene | C6H4F2 | CID 10892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. nbinno.com [nbinno.com]

- 13. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-Difluoro-3-propoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Difluoro-3-propoxybenzene is a fluorinated aromatic ether with potential applications in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This technical guide provides a comprehensive overview of the available information on this compound, including its physical and chemical properties. Notably, a detailed experimental protocol for its synthesis is proposed, based on established chemical principles, due to the absence of specific literature on its preparation. This document also highlights the current gap in knowledge regarding its biological activities and potential signaling pathway interactions, presenting an opportunity for future research.

Introduction

Fluorinated organic compounds have garnered significant interest in the field of drug discovery and development. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a valuable tool for modulating the characteristics of bioactive molecules. This compound belongs to the class of fluorinated aromatics, which are key building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of the difluoro substitution pattern on the benzene ring, combined with the propoxy group, suggests that this compound could serve as a versatile intermediate for creating novel chemical entities with desirable pharmacological profiles. This guide aims to consolidate the known data for this compound and to provide a practical, theoretical framework for its synthesis and future investigation.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 124728-93-4 | [1][2] |

| Molecular Formula | C₉H₁₀F₂O | [1][2] |

| Molecular Weight | 172.17 g/mol | [1][2] |

| Appearance | White powder | [3] |

| Boiling Point | Not reported | |

| Melting Point | Not reported | |

| Density | Not reported | |

| Solubility | Not reported | |

| SMILES | CCCOC1=C(F)C(F)=CC=C1 | [1] |

Proposed Synthesis

While no specific literature detailing the synthesis of this compound has been identified, a plausible and efficient synthetic route can be proposed based on the well-established Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the synthesis would proceed from the commercially available 2,3-difluorophenol.

Reaction Scheme

The proposed two-step synthesis involves the deprotonation of 2,3-difluorophenol to form the corresponding phenoxide, followed by nucleophilic substitution with a propyl halide.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

The following is a detailed, hypothetical experimental protocol for the synthesis of this compound.

Materials:

-

2,3-Difluorophenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-Bromopropane

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a septum is placed under an inert atmosphere of argon or nitrogen.

-

Deprotonation: To the flask, add 2,3-difluorophenol (1.0 eq). Dissolve the phenol in anhydrous THF. To this solution, carefully add sodium hydride (1.1 eq) portion-wise at 0 °C (ice bath). The addition should be done slowly to control the evolution of hydrogen gas. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 30 minutes to ensure complete formation of the sodium 2,3-difluorophenoxide.

-

Alkylation: 1-Bromopropane (1.2 eq) is then added dropwise to the reaction mixture at room temperature. The reaction is then heated to reflux (approximately 66 °C for THF) and monitored by thin-layer chromatography (TLC). The reaction is expected to be complete within 4-6 hours.

-

Workup: After the reaction is complete, it is cooled to room temperature. The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with water and then with brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Biological Activity and Signaling Pathways

A thorough search of the scientific literature reveals no published studies on the biological activity of this compound. Consequently, there is no information available regarding its mechanism of action, potential protein targets, or any involvement in cellular signaling pathways. This represents a significant knowledge gap and an area ripe for investigation by researchers in medicinal chemistry and chemical biology. The presence of the difluoropropoxybenzene moiety suggests that it could be explored as a fragment in the design of new therapeutic agents, where the fluorine atoms could enhance metabolic stability or binding interactions.

Experimental and Characterization Workflow

For a novel compound such as this compound, a systematic workflow is essential to move from synthesis to potential application. The following diagram illustrates a typical workflow for the synthesis, purification, characterization, and initial biological screening of a new chemical entity.

Caption: General workflow for novel compound development.

Conclusion

This compound is a chemical compound with potential utility in the development of new pharmaceuticals and functional materials. While its basic physicochemical properties are available from commercial suppliers, there is a notable absence of scientific literature detailing its synthesis and biological effects. This guide has provided a plausible, detailed protocol for its synthesis via Williamson ether synthesis, offering a starting point for researchers interested in this and related molecules. The lack of biological data presents a clear opportunity for future research to explore the potential of this compound in various therapeutic areas. The systematic workflow presented herein provides a roadmap for the investigation of this and other novel chemical entities.

References

An In-depth Technical Guide to the IUPAC Nomenclature of Substituted Fluorobenzenes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted fluorobenzenes. It is designed to serve as a technical resource for professionals in the fields of chemical research and drug development, where precise and unambiguous naming of these compounds is paramount. The document covers the fundamental principles of naming, provides examples of increasing complexity, and includes relevant physicochemical data, experimental protocols for synthesis and characterization, and visual aids to clarify the logical application of nomenclature rules.

Core Principles of IUPAC Nomenclature for Substituted Benzenes

The systematic naming of substituted fluorobenzenes follows the general IUPAC guidelines for aromatic compounds. The core principles involve identifying the parent benzene ring, locating and naming the substituents, and numbering the ring to provide the lowest possible locants for these substituents.

1.1. Monosubstituted Fluorobenzenes:

For a benzene ring with a single fluorine substituent, the nomenclature is straightforward: the prefix "fluoro-" is added to the parent name "benzene" to give fluorobenzene .

1.2. Disubstituted Fluorobenzenes:

When two substituents are present on the benzene ring, their relative positions are indicated using one of two methods:

-

Locants (Numbers): The carbon atoms of the benzene ring are numbered from 1 to 6. One substituent is assigned position 1, and the other is given the lowest possible number. The substituents are listed in alphabetical order.

-

Prefixes (ortho-, meta-, para-):

-

ortho- (o-): 1,2- relationship

-

meta- (m-): 1,3- relationship

-

para- (p-): 1,4- relationship

-

For example, a benzene ring with a fluorine at position 1 and a bromine at position 2 is named 1-bromo-2-fluorobenzene or o-bromofluorobenzene .

1.3. Polysubstituted Fluorobenzenes:

For benzene rings with three or more substituents, the following rules apply:

-

Numbering: The ring is numbered to give the substituents the lowest possible set of locants. If there is a tie, the substituent that comes first alphabetically is assigned the lowest number.

-

Alphabetical Order: The substituents are listed in alphabetical order, preceded by their locant numbers. Prefixes such as "di-", "tri-", etc., are used to indicate multiple identical substituents but are ignored for alphabetization.

For instance, a benzene ring with a fluorine at C1, a chlorine at C2, and a bromine at C4 would be named 4-bromo-2-chloro-1-fluorobenzene .

1.4. Priority of Functional Groups and Parent Compounds:

Certain substituents confer a common name to the benzene ring, which then becomes the parent name. When such a group is present, it is assigned locant 1. The priority of functional groups determines the parent compound. For example, a hydroxyl group (-OH) has higher priority than a methyl group (-CH3). Thus, a benzene ring with both substituents is a phenol, not a toluene. Halogens, such as fluorine, are treated as substituents and do not typically determine the parent name when higher-priority groups are present.[1][2]

A logical workflow for determining the IUPAC name of a polysubstituted fluorobenzene is illustrated below.

Examples of IUPAC Nomenclature for Complex Substituted Fluorobenzenes

-

2-Bromo-4-fluorotoluene: The parent is toluene (methylbenzene), so the methyl group is at C1. Numbering to give the other substituents the lowest locants places bromine at C2 and fluorine at C4. The IUPAC name is 2-bromo-4-fluoro-1-methylbenzene .[3]

-

1-Chloro-3-fluoro-5-nitrobenzene: With no higher-priority group, the parent is benzene. Numbering starts to give the lowest locant set (1, 3, 5). The substituents are listed alphabetically.[4]

-

1-Fluoro-3,5-bis(trifluoromethyl)benzene: The parent is benzene. The locants are 1, 3, and 5. "Bis" is used for two complex substituents.[5]

-

4-Bromo-2-fluoro-1-methylbenzene: This is another name for 4-bromo-2-fluorotoluene, emphasizing benzene as the parent.[6]

Data Presentation: Physicochemical Properties

The following table summarizes key physicochemical properties of fluorobenzene and several of its substituted derivatives.

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| Fluorobenzene | Fluorobenzene | C₆H₅F | 96.10 | 85[7] | -42[7] | 1.024 @ 25°C[7] | 1.465[7] |

| 2-Fluorotoluene | 1-Fluoro-2-methylbenzene | C₇H₇F | 110.13 | 114[8] | -62[8] | 1.004 @ 13°C[8] | 1.473[9] |

| 3-Fluorobenzaldehyde | 3-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 66-68 (20 mmHg)[10] | 173[11] | 1.17 @ 25°C[10] | 1.518[10] |

| 4-Fluoroacetophenone | 1-(4-Fluorophenyl)ethan-1-one | C₈H₇FO | 138.14 | 196[12] | 4[13] | 1.138 @ 25°C[12] | 1.511[12] |

| 2-Fluorobenzoic acid | 2-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 114[3] | 122-125[3][14][15] | 1.46[3] | - |

| 2,4-Difluorotoluene | 2,4-Difluoro-1-methylbenzene | C₇H₆F₂ | 128.12 | 113-117[12] | - | 1.12 @ 25°C[12] | 1.449[12] |

| 2,4,6-Trifluorotoluene | 1,3,5-Trifluoro-2-methylbenzene | C₇H₅F₃ | 146.11 | 105-110[16] | - | 1.234[16] | - |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of substituted fluorobenzenes are critical for their application in research and development.

4.1. Synthesis of 4-Fluoro-2-nitroaniline

This protocol describes the nitration of p-fluoroacetanilide followed by hydrolysis.

-

Step 1: Nitration of p-Fluoroacetanilide:

-

Prepare a solution of p-fluoroacetanilide in an acetic acid-acetic anhydride mixture.

-

In a continuous flow microchannel reactor, mix the p-fluoroacetanilide solution with a 68% nitric acid aqueous solution at a molar ratio of 1:1.0-1.5.

-

Set the flow rates to 40.0-100.0 mL/min for the acetanilide solution and 4.0-30.0 mL/min for the nitric acid.

-

Preheat the reactants and carry out the reaction at 30-70 °C for 50-200 seconds.

-

-

Step 2: Hydrolysis:

-

Subject the reaction mixture to a hydrolysis reaction at 90-100 °C for 2-4 hours.

-

Cool the mixture in an ice water bath at 0-5 °C and stir for 30 minutes.

-

Filter the resulting solid and wash the filter cake until it is weakly acidic or neutral.

-

Mix the solid with petroleum ether and dry to obtain the orange solid product, 4-fluoro-2-nitroaniline. The reported yield is 83-94%.[6]

-

4.2. Synthesis of 4-Fluorobenzoic Acid from 4-Fluorotoluene

This protocol outlines the oxidation of 4-fluorotoluene.

-

Step 1: Oxidation: While several methods exist, a common laboratory-scale synthesis involves the oxidation of 4-fluorotoluene.[17] A typical procedure would involve refluxing 4-fluorotoluene with a strong oxidizing agent, such as potassium permanganate (KMnO₄) in an alkaline aqueous solution.

-

Step 2: Work-up:

-

After the reaction is complete (indicated by the disappearance of the purple permanganate color), the hot solution is filtered to remove the manganese dioxide (MnO₂) byproduct.

-

The filtrate is cooled and acidified with a strong acid (e.g., HCl) to precipitate the 4-fluorobenzoic acid.

-

The crude product is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like aqueous ethanol.

-

A related, more detailed historical procedure involves the Schiemann reaction starting from ethyl p-aminobenzoate.[18]

The general workflow for the synthesis and purification of a substituted fluorobenzene is depicted below.

References

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. ochem.weebly.com [ochem.weebly.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-Fluoroacetophenone | 403-42-9 [chemicalbook.com]

- 5. 4-Bromofluorobenzene(460-00-4) MS [m.chemicalbook.com]

- 6. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. 4-fluoroacetophenone [stenutz.eu]

- 8. 2-Fluorobenzoic acid | 445-29-4 [chemicalbook.com]

- 9. silis.phys.strath.ac.uk [silis.phys.strath.ac.uk]

- 10. chemimpex.com [chemimpex.com]

- 11. parchem.com [parchem.com]

- 12. 4 -Fluoroacetophenone 99 403-42-9 [sigmaaldrich.com]

- 13. chembk.com [chembk.com]

- 14. 2-Fluorobenzoic acid CAS#: 445-29-4 [amp.chemicalbook.com]

- 15. 邻氟苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 16. 3-Fluorobenzaldehyde CAS#: 456-48-4 [m.chemicalbook.com]

- 17. nbinno.com [nbinno.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols: 1,2-Difluoro-3-propoxybenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 1,2-Difluoro-3-propoxybenzene in organic synthesis. This fluorinated aromatic compound serves as a versatile building block for the introduction of the 2,3-difluoropropoxybenzene moiety into a variety of molecular scaffolds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 124728-93-4 | [1] |

| Molecular Formula | C₉H₁₀F₂O | [1] |

| Molecular Weight | 172.17 g/mol | [1] |

| Appearance | Colorless liquid | N/A |

| Boiling Point | Not reported | N/A |

| Density | Not reported | N/A |

Synthesis of this compound

This compound can be synthesized from commercially available 2,3-difluorophenol via a Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

2,3-Difluorophenol

-

1-Bromopropane

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2,3-difluorophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1-bromopropane (1.2 eq) to the reaction mixture.

-

Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Predicted Reactivity and Potential Applications in Organic Synthesis

While specific literature examples detailing the use of this compound as a starting material are limited, its reactivity can be predicted based on the electronic properties of the substituents. The propoxy group is an ortho-, para-directing activator, while the two fluorine atoms are ortho-, para-directing deactivators. The interplay of these effects will govern the regioselectivity of its reactions.

Electrophilic Aromatic Substitution

The benzene ring of this compound is expected to undergo electrophilic aromatic substitution reactions. The activating effect of the propoxy group is likely to direct incoming electrophiles to the positions ortho and para to it (C4 and C6). The fluorine atoms will deactivate the ring but also direct ortho and para. The C4 and C6 positions are the most likely sites of substitution due to the strong activating and directing effect of the propoxy group.

Potential Reactions:

-

Nitration: Introduction of a nitro group, a key functional group for further transformations.

-

Halogenation: Introduction of a halogen atom (Br, Cl) for subsequent cross-coupling reactions.

-

Friedel-Crafts Acylation: Introduction of an acyl group to form a ketone, a versatile intermediate.

Materials:

-

This compound

-

Fuming nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Ice-water bath

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Cool a mixture of concentrated H₂SO₄ in CH₂Cl₂ to 0 °C in an ice-water bath.

-

Slowly add fuming HNO₃ to the cooled sulfuric acid solution while maintaining the temperature at 0 °C.

-

Add a solution of this compound in CH₂Cl₂ dropwise to the nitrating mixture.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

-

Carefully pour the reaction mixture into ice-water and separate the organic layer.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the nitrated product.

Ortho-Directed Metalation

The propoxy group can direct lithiation to the ortho position (C4). The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups at a specific position.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Electrophile (e.g., N,N-dimethylformamide - DMF)

-

Dry ice/acetone bath

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

-

Slowly add n-BuLi (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1-2 hours.

-

Add the electrophile (e.g., DMF, 1.5 eq) to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction with a saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Summary of Potential Reactions and Products

| Reaction Type | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-1,2-difluoro-3-propoxybenzene |

| Bromination | Br₂, FeBr₃ | 4-Bromo-1,2-difluoro-3-propoxybenzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(2,3-Difluoro-4-propoxyphenyl)alkan-1-one |

| Ortho-Lithiation/Formylation | 1. n-BuLi; 2. DMF | 2,3-Difluoro-4-propoxybenzaldehyde |

| Ortho-Lithiation/Carboxylation | 1. n-BuLi; 2. CO₂ | 2,3-Difluoro-4-propoxybenzoic acid |

Conclusion

This compound is a valuable synthetic intermediate. While its direct applications in published literature appear limited, its structural features suggest a rich potential for derivatization through electrophilic aromatic substitution and ortho-directed metalation. The protocols and potential reaction pathways outlined in these notes provide a foundation for researchers to explore the utility of this compound in the synthesis of novel molecules for pharmaceutical, agrochemical, and materials science applications. Further investigation into its reactivity is warranted to fully exploit its synthetic potential.

References

Application Notes and Protocols: 1,2-Difluoro-3-propoxybenzene as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1,2-difluoro-3-propoxybenzene as a versatile synthetic building block, particularly in the context of medicinal chemistry and drug development. Detailed protocols for its synthesis and potential applications are provided, alongside key physicochemical data.

Introduction

This compound is a fluorinated aromatic compound that holds significant potential as a key intermediate in the synthesis of complex organic molecules. The presence of two adjacent fluorine atoms on the benzene ring imparts unique electronic properties, influencing the reactivity and physicochemical characteristics of its derivatives. This makes it a valuable scaffold for the development of novel therapeutic agents and functional materials. The propoxy group provides a handle for further functionalization and can influence the lipophilicity and metabolic stability of the final compounds.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for planning synthetic transformations and for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀F₂O | Appchem[1] |

| Molecular Weight | 172.17 g/mol | Appchem[1] |

| CAS Number | 124728-93-4 | Appchem[1] |

| Appearance | Not specified (likely a liquid or low-melting solid) | - |

| Boiling Point | 189.5 °C at 760 mmHg | Guidechem[2] |

| Density | 1.111 g/cm³ | Guidechem[2] |

| Refractive Index | 1.457 | Guidechem[2] |

| Flash Point | 74.8 °C | Guidechem[2] |

| logP | 2.75 | Guidechem[2] |

| Solubility | Insoluble in water (0.088 g/L at 25 °C) | Guidechem[2] |

Applications in Organic Synthesis